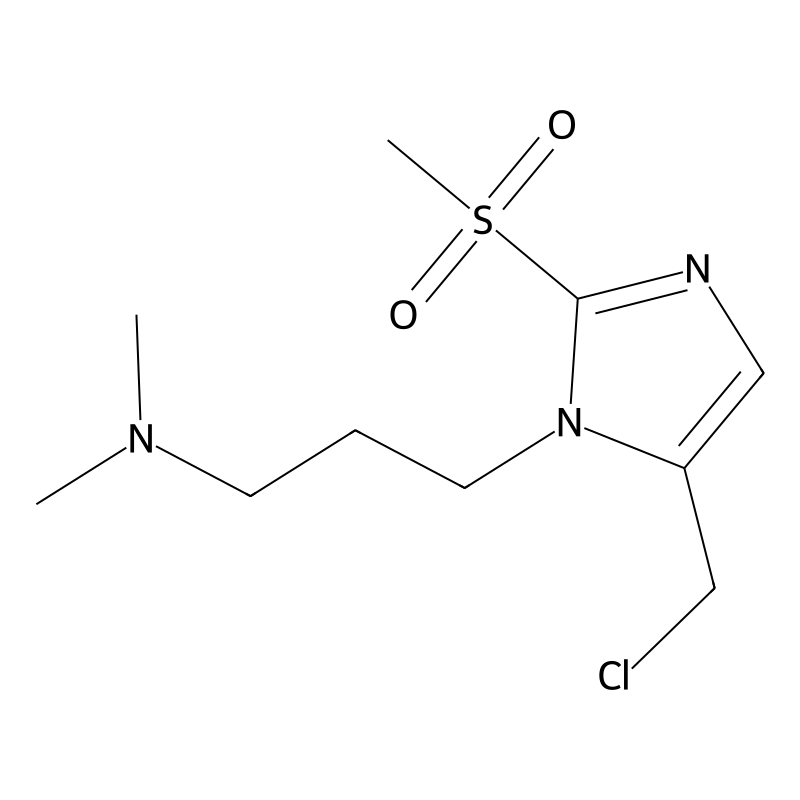

{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine is a synthetic organic molecule characterized by its imidazole core, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound features a chloromethyl group and a methanesulfonyl group, which contribute to its chemical reactivity and potential biological activity. The presence of the dimethylamine moiety enhances its solubility and interaction with biological systems.

The reactivity of {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine can be attributed to its functional groups. The chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. For instance, it can react with various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives. Additionally, the methanesulfonyl group can participate in electrophilic aromatic substitution reactions, further expanding the compound's synthetic utility.

Compounds containing imidazole structures are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine may exhibit antibacterial activity against various strains of bacteria due to its unique structural features. The methanesulfonyl group could enhance this activity by increasing membrane permeability or inhibiting specific bacterial enzymes .

The synthesis of {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine typically involves multi-step organic reactions:

- Formation of the Imidazole Ring: Starting from appropriate precursors such as 2-methanesulfonylimidazole, the ring can be formed through cyclization reactions.

- Introduction of the Chloromethyl Group: This can be achieved via chloromethylation reactions using reagents like chloromethyl methyl ether.

- Alkylation: The propyl chain can be introduced through alkylation reactions involving dimethylamine and suitable alkyl halides.

These steps can be optimized based on reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

The potential applications of {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine span several fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for antibacterial or antifungal agents.

- Chemical Research: Its unique structure makes it a valuable building block for synthesizing other complex molecules in medicinal chemistry.

- Agricultural Chemistry: It could potentially be explored for use in developing agrochemicals aimed at pest control.

Interaction studies are critical for understanding how {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine interacts with biological targets. Preliminary assays could include:

- Binding Affinity Tests: Evaluating how well the compound binds to target proteins or enzymes.

- Cell Viability Assays: Determining cytotoxic effects on various cell lines to assess potential therapeutic windows.

- Mechanism of Action Studies: Investigating how the compound affects cellular pathways or microbial metabolism.

These studies are essential for elucidating the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine, particularly those containing imidazole rings or sulfonamide groups. Here are some examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methanesulfonylimidazole | Imidazole core with a methanesulfonyl group | Lacks the propyl chain and chloromethyl group |

| Chloromethylimidazole | Imidazole core with chloromethyl substitution | Does not contain the methanesulfonamide moiety |

| Dimethylaminopropanol | Propanol structure with dimethylamino group | Lacks heterocyclic structure but shares similar amine features |

These comparisons highlight the uniqueness of {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine in terms of its specific functional groups and potential applications in medicinal chemistry.